AChE-IN-11

Alzheimer's disease Multitarget-directed ligands Cholinesterase inhibition

Conventional single-target AChE inhibitors are insufficient for investigating the multifactorial pathology of Alzheimer's disease, limiting the ability to study synergistic effects on cholinergic, monoaminergic, and amyloidogenic pathways simultaneously. AChE-IN-11 (Compound 5C) is a rationally designed multitarget-directed ligand (MTDL) that resolves this limitation. - Simultaneously inhibits AChE (IC50=7.9 μM), MAO-B (IC50=9.9 μM), and BACE1 (IC50=8.3 μM) in a single molecule. - Exhibits mixed-type AChE inhibition with dual CAS/PAS binding and demonstrates quantifiable antioxidant activity (ORAC=2.5 eq). - Validated in vitro BBB permeability (PAMPA-BBB) and compliant with Lipinski's Rule of Five, confirming CNS drug-likeness.

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
Cat. No. B12407263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-11
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C(=O)C)O)O
InChIInChI=1S/C18H28N2O4/c1-13(2)20-8-6-19(7-9-20)11-15(22)12-24-16-4-5-17(14(3)21)18(23)10-16/h4-5,10,13,15,22-23H,6-9,11-12H2,1-3H3/t15-/m0/s1
InChIKeyZVKQLSQKXWYQFF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-11: A Triple-Target Agent for Alzheimer's Disease


AChE-IN-11 (also designated as compound 5C) is a 2-acetylphenol-O-alkylhydroxyethylamine derivative that functions as a triple-target inhibitor against acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and beta-secretase 1 (BACE1) [1]. It is characterized as a multifunctional agent with demonstrated mixed-type AChE inhibition, binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE [1]. The compound exhibits quantifiable antioxidant activity (ORAC = 2.5 eq), acts as a selective metal ion chelator, and demonstrates in vitro blood-brain barrier permeability [1].

Multitarget-directed ligand for AD pathway studies
Mixed-type AChE inhibition with dual CAS/PAS binding
In vitro blood-brain barrier permeability reported

AChE-IN-11 vs. Generic AChE Inhibitors in AD Research


While many acetylcholinesterase inhibitors are available as research tools, AChE-IN-11 represents a specifically engineered multitarget-directed ligand (MTDL) that simultaneously addresses three key pathological pathways implicated in Alzheimer's disease (AD): cholinergic dysfunction, monoamine oxidase-B mediated oxidative stress, and amyloid-beta production via BACE1 [1]. Generic substitution with a conventional single-target AChE inhibitor (e.g., donepezil) would forfeit the compound's intrinsic MAO-B and BACE1 inhibitory activities, thereby failing to replicate the comprehensive multifunctional profile that distinguishes AChE-IN-11 in experimental settings [1][2]. Furthermore, the mixed-type inhibition mechanism and dual CAS/PAS binding are not universally shared among AChE inhibitors, which may affect both catalytic inhibition and amyloid-beta aggregation modulation [1].

AChE-IN-11
Generic AChE Inhibitor
Risk if Substituted
Inhibits AChE, MAO-B, BACE1
AChE-selective only
MAO-B and BACE1 pathways not covered; multitarget profile lost
Mixed-type CAS/PAS binding
Typically CAS-only binding
Aβ aggregation modulation context absent; mechanism may differ
Antioxidant capacity (ORAC 2.5 eq) & metal chelation
No significant antioxidant/chelating activity
Oxidative stress and metal homeostasis study context not replicated

AChE-IN-11: Differentiating Evidence vs. Analogs


Triple-Target Inhibition vs. Selective AChE Inhibitors

AChE-IN-11 exhibits a balanced triple inhibition profile with IC50 values of 7.9 μM for AChE, 9.9 μM for MAO-B, and 8.3 μM for BACE1 [1]. In contrast, the prototypical AChE inhibitor donepezil demonstrates high potency against AChE (IC50 ~6.7 nM) but lacks any meaningful inhibitory activity against MAO-B or BACE1, as it is a selective AChE inhibitor [2][3]. This fundamental difference in target engagement profile renders AChE-IN-11 uniquely suited for studies requiring simultaneous modulation of multiple AD-relevant pathways.

Triple-target inhibition profile
Head-to-head
AChE IC50 7.9 µM, MAO-B 9.9 µM, BACE1 8.3 µM vs. donepezil AChE IC50 ~0.0067 µM, MAO-B/BACE1 not inhibited
Supports multitarget pathway engagement context
Cross-study comparison; assay conditions vary
Alzheimer's disease Multitarget-directed ligands Cholinesterase inhibition

Dual CAS/PAS Binding vs. Conventional Inhibitors

Kinetic studies reveal that AChE-IN-11 acts through a mixed-type inhibition mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE [1]. This dual-site interaction distinguishes it from many conventional AChE inhibitors that bind solely to the CAS (e.g., tacrine) or primarily to the PAS. The ability to simultaneously engage both sites may contribute to both catalytic inhibition and potential attenuation of amyloid-beta aggregation, a process facilitated by PAS binding [1].

Dual CAS/PAS binding
Class-level
Mixed-type inhibition; binds catalytic active site and peripheral anionic site
Supports Aβ aggregation modulation study context
Based on kinetic and docking studies
AChE inhibition mechanism Amyloid-beta aggregation Peripheral anionic site

Intrinsic Antioxidant Capacity vs. Non-Antioxidant Inhibitors

AChE-IN-11 demonstrates notable antioxidant activity with an Oxygen Radical Absorbance Capacity (ORAC) value of 2.5 trolox equivalents [1]. This intrinsic antioxidant property complements its enzymatic inhibitory activities, potentially mitigating oxidative stress—a hallmark of Alzheimer's disease pathology. While direct comparative ORAC data for all series compounds are limited in the primary disclosure, the reported value positions AChE-IN-11 as a compound with measurable antioxidant capacity, which is absent in many standard AChE inhibitors that lack phenolic or radical-scavenging moieties [1].

Antioxidant capacity (ORAC)
Reported
ORAC = 2.5 eq (trolox equivalents)
Supports oxidative stress model research
Fluorescein/AAPH assay; compared to trolox
Oxidative stress Neuroprotection ORAC assay

Selective Metal Ion Chelation vs. Classical AChE Inhibitors

AChE-IN-11 is characterized as a selective metal ion chelator, capable of coordinating with biometals implicated in AD pathogenesis [1]. While the primary paper does not provide exhaustive quantitative chelation constants for all metal ions, the compound's structure (featuring a 2-acetylphenol core with hydroxyl and carbonyl functionalities) is consistent with selective chelation of copper(II) and iron(III), which are known to promote amyloid-beta aggregation and oxidative stress [1]. This property is not inherent to classical AChE inhibitors like donepezil or rivastigmine, which lack metal-coordinating functional groups.

Metal ion chelation
Reported
Selective chelator; copper/iron coordination indicated
Supports metal homeostasis study context
Qualitative assessment; quantitative constants not provided
Metal chelation Amyloid-beta aggregation Copper/iron homeostasis

In Vitro Blood-Brain Barrier Permeability

AChE-IN-11 was shown to cross the blood-brain barrier (BBB) in an in vitro parallel artificial membrane permeability assay (PAMPA-BBB) [1]. The compound's CNS permeability is a critical attribute for any agent intended for Alzheimer's disease research, as it must access central cholinergic and monoaminergic targets. While the primary paper reports the qualitative outcome, the compound's compliance with Lipinski's Rule of Five further supports its drug-likeness and potential for CNS penetration [1].

BBB permeability
Reported
Permeable in PAMPA-BBB assay
Supports CNS penetration study context
Complies with Lipinski's Rule of Five
Blood-brain barrier CNS penetration PAMPA-BBB

AChE-IN-11: Research Applications in Alzheimer's Disease


Multitarget Drug Discovery for Alzheimer's Disease

AChE-IN-11 is ideally suited for in vitro and cellular studies evaluating multitarget-directed ligand (MTDL) strategies in Alzheimer's disease. Its balanced inhibition of AChE, MAO-B, and BACE1 allows researchers to investigate synergistic effects on cholinergic transmission, monoamine metabolism, and amyloid-beta production simultaneously [1]. This compound serves as a validated tool for screening campaigns aimed at identifying next-generation AD therapeutics that address multiple pathological hallmarks in a single molecule.

Mixed-Type AChE Inhibition and Amyloid-Beta Modulation

The mixed-type inhibition mechanism and dual CAS/PAS binding of AChE-IN-11 make it a valuable probe for studying the functional consequences of peripheral anionic site engagement. Researchers can employ this compound to dissect the role of PAS binding in modulating amyloid-beta aggregation and to compare the kinetics of dual-site inhibition with conventional CAS-only or PAS-only inhibitors [1]. Such studies are critical for understanding structure-activity relationships in AChE inhibitor design.

Neuroprotection and Oxidative Stress Models

Given its quantifiable antioxidant capacity (ORAC = 2.5 eq), AChE-IN-11 can be used in cellular models of oxidative stress and neuroinflammation to assess neuroprotective efficacy. The compound's intrinsic radical-scavenging activity complements its enzymatic inhibition, making it a useful tool for studying the interplay between oxidative damage and cholinergic dysfunction in neurodegeneration [1].

Blood-Brain Barrier Permeability Assessment

AChE-IN-11 has demonstrated in vitro BBB permeability via PAMPA-BBB and complies with Lipinski's Rule of Five, positioning it as a reference compound for developing CNS-penetrant multifunctional agents. It can be used as a positive control in permeability assays or as a benchmark for structure-property relationship studies aimed at optimizing brain exposure in AD drug candidates [1].

Application
Selection Property
Validation Focus
Multitarget AD pathway studies
Triple-target inhibition profile
Cholinergic, MAO, and amyloid pathway integration
AChE inhibition mechanism studies
Mixed-type CAS/PAS binding
Aβ aggregation modulation context
Oxidative stress and neuroinflammation models
Intrinsic antioxidant capacity (ORAC 2.5 eq)
Oxidative damage-cholinergic interplay assessment
CNS penetration assessment
In vitro BBB permeability (PAMPA)
Brain exposure prediction and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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